molecular formula C28H25N3O2S B13388843 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid

1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B13388843
M. Wt: 467.6 g/mol
InChI Key: LSVNAGLUNSZNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of benzoimidazothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a biphenyl group, an imidazo[2,1-b]thiazole core, and a piperidine carboxylic acid moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the biphenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of biphenyl and a halogenated imidazo[2,1-b]thiazole intermediate.

    Attachment of the piperidine carboxylic acid moiety: This can be done through a nucleophilic substitution reaction where the piperidine derivative is introduced to the biphenyl-imidazo[2,1-b]thiazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where different nucleophiles can replace existing substituents.

    Coupling Reactions:

Scientific Research Applications

1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways in the bacteria. Molecular docking studies have revealed that the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar compounds to 1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid include other benzoimidazothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

1-[[2-(4-phenylphenyl)imidazo[2,1-b][1,3]benzothiazol-1-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C28H25N3O2S/c32-27(33)22-14-16-30(17-15-22)18-24-26(29-28-31(24)23-8-4-5-9-25(23)34-28)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13,22H,14-18H2,(H,32,33)

InChI Key

LSVNAGLUNSZNDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.